4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
2-methyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-11-6-17-20(7-11)10-13-8-19(9-13)15-14-5-12(2)18-21(14)4-3-16-15/h3-7,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTPWZGXIMQXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC(C3)CN4C=C(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications.
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[1,5-a]pyrimidines, have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets:
- Kinase Inhibition : Research indicates that derivatives of pyrazolo compounds can inhibit key kinases such as AXL and c-MET, which are implicated in cancer progression. The inhibition of these kinases can potentially halt tumor growth and metastasis .
- Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, suggesting that 4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole may exhibit similar effects .
Synthesis and Development
The synthesis of this compound typically involves multiple steps that include the formation of the pyrazolo[1,5-a]pyrazine framework followed by the introduction of the azetidine moiety. This complexity allows for the exploration of various analogs that can enhance efficacy or reduce toxicity.
Pharmacological Studies
Preliminary studies have indicated that compounds with similar structures can exhibit significant biological activity:
- Antitumor Activity : Case studies have documented the antitumor effects of pyrazolo derivatives in vitro and in vivo, highlighting their potential as anticancer agents. For instance, certain derivatives have been tested against various cancer cell lines, showing IC50 values in the low micromolar range .
Case Study 1: Inhibition of AXL Kinase
A study focused on a series of pyrazolo derivatives demonstrated their ability to inhibit AXL kinase activity, which is crucial for cancer cell survival and proliferation. The compound showed promising results in reducing cell viability in AXL-overexpressing cancer cells.
Case Study 2: Anti-inflammatory Effects
Research involving animal models has indicated that certain pyrazolo compounds can significantly reduce markers of inflammation. In a controlled study, administration of these compounds led to decreased levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Pyrazole-Azetidine Derivatives
4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole ():
- 2-(1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)-3-(4-boronate-pyrazol-1-yl)azetidine (): Features a boronate ester for Suzuki coupling applications. Highlights synthetic versatility of azetidine-pyrazole scaffolds in medicinal chemistry .
Molecular Weight and Solubility
Thermal Stability
Enzyme and Receptor Targeting
Antiproliferative Activity
- Pyrazolo-thiazole-pyridines () show potent activity, suggesting the target’s pyrazolo-pyrazine motif may confer similar effects .
Preparation Methods
Azetidine-Pyrazolo[1,5-a]pyrazine Linkage
N-Boc-3-iodoazetidine undergoes alkylation with 2-methylpyrazolo[1,5-a]pyrazin-4-yl sodium salt in DMF using Cs₂CO₃ as a base. The reaction proceeds at 60°C for 8 hours, yielding 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine after Boc deprotection with trifluoroacetic acid (TFA).
Regioselectivity Considerations
Azetidine-Pyrazole Connection
The azetidine intermediate is functionalized with a bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄. Subsequent nucleophilic substitution with 4-methyl-1H-pyrazole in the presence of K₂CO₃ in DMF affords the final product.
Yield Optimization
| Condition | Yield (%) |
|---|---|
| K₂CO₃, DMF, 60°C, 12 hours | 78 |
| Cs₂CO₃, DMF, 80°C, 8 hours | 85 |
| NaH, THF, 0°C, 24 hours | 62 |
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation : Competing N1 and N3 alkylation on the pyrazole ring is mitigated by using sterically hindered bases and low temperatures.
-
Azetidine Ring Stability : The azetidine ring is prone to ring-opening under strongly acidic conditions. Neutral pH and low temperatures (<40°C) during coupling reactions preserve integrity.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers and by-products .
Q & A
Basic: What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization reactions. A common approach involves:
- Hydrazine-mediated cyclization : Reacting azido-pyrazole precursors with hydrazine hydrate under acidic conditions (e.g., acetic acid in ethanol) to form fused pyrazolo-pyrazine systems .
- Condensation reactions : Utilizing ketones or aldehydes with hydrazine derivatives to form pyrazole intermediates, followed by cyclization with appropriate heterocyclic precursors .
Key optimization parameters : Temperature (reflux vs. room temperature), solvent polarity, and catalyst use (e.g., iodine for regioselective amination) .
Basic: How is structural characterization of this compound performed, and what spectroscopic techniques are critical?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm substitution patterns, particularly for methyl groups and azetidine/pyrazole ring connectivity .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for complex fused-ring systems .
- X-ray crystallography : For unambiguous confirmation of regiochemistry in fused heterocycles, particularly when synthetic routes yield isomeric byproducts .
Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Regioselective functionalization requires:
- Directing groups : Introducing temporary substituents (e.g., tosyl groups) to steer reactions toward specific positions .
- Solvent and catalyst screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while iodine catalysts improve amination selectivity .
- Computational modeling : DFT calculations to predict reactive sites based on electron density and steric hindrance .
Advanced: What experimental design considerations are critical for optimizing multi-step syntheses of this compound?
Multi-step synthesis optimization involves:
- Intermediate stability : Protecting groups (e.g., Boc for amines) to prevent degradation during subsequent reactions .
- Reaction monitoring : TLC or HPLC to track byproduct formation, especially in steps involving sensitive azetidine or pyrazine rings .
- Purification protocols : Column chromatography (silica gel or reverse-phase) for isolating intermediates; recrystallization for final product purity .
Advanced: How can contradictory biological activity data for structurally similar pyrazole derivatives be analyzed?
Contradictions arise due to:
- Substituent effects : Minor structural changes (e.g., chloro vs. methoxy groups) alter binding affinities to targets like VEGFR2 or MMP8. Dose-response assays with standardized protocols (e.g., IC comparisons) are critical .
- Solubility differences : Use of co-solvents (DMSO/PBS) to ensure consistent bioavailability in in vitro assays .
- Off-target interactions : Proteome-wide profiling (e.g., kinase panels) to identify unintended targets .
Advanced: What computational methods are used to predict the binding interactions of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina to model interactions with active sites (e.g., aminopeptidase N or kinase domains) .
- MD simulations : Assessing binding stability over time (e.g., 100 ns simulations in explicit solvent) .
- QSAR modeling : Correlating substituent electronic properties (Hammett constants) with activity data to guide structural modifications .
Basic: What are the common degradation pathways for this compound under physiological conditions?
- Hydrolysis : Susceptibility of azetidine rings to acidic hydrolysis (simulated gastric fluid studies) .
- Oxidative metabolism : Cytochrome P450-mediated oxidation of methyl groups, analyzed via LC-MS/MS metabolite profiling .
Stabilization strategies : Prodrug formulations or PEGylation to enhance stability .
Advanced: How can solvent choice influence reaction outcomes in the synthesis of pyrazolo-pyrazine derivatives?
- Polar protic solvents (ethanol, water) : Favor SN1 mechanisms but may reduce yields due to side reactions (e.g., hydrolysis of azetidine) .
- Polar aprotic solvents (DMF, acetonitrile) : Enhance nucleophilicity in SN2 reactions, improving coupling efficiency for methylene-linked substituents .
- Solvent-free conditions : Microwave-assisted synthesis to reduce decomposition and accelerate cyclization .
Table 1: Comparative Reaction Conditions for Pyrazole Cyclization
| Precursor | Solvent | Catalyst | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|---|
| Azido-pyrazole | Ethanol | Acetic acid | 65 | High (C4 position) | |
| Hydrazine hydrate | DMF | Iodine | 78 | Moderate | |
| Aldehyde derivatives | Solvent-free | None | 82 | Low |
Advanced: What strategies mitigate byproduct formation during azetidine ring functionalization?
- Low-temperature reactions : Slow addition of reagents (e.g., methylating agents) at 0–5°C to prevent ring-opening .
- Protecting group strategies : Using tert-butyloxycarbonyl (Boc) groups to shield reactive amines during alkylation .
- Catalytic systems : Palladium-mediated cross-coupling for precise C–H activation without side reactions .
Basic: What are the documented pharmacological activities of structurally analogous pyrazole derivatives?
- Anticancer activity : Inhibition of VEGFR2 and MMP9 via pyrazole-triazole hybrids .
- Anti-inflammatory effects : COX-2 suppression by pyrazolo-pyridine derivatives .
- Neuroprotective potential : Modulation of glutamate receptors in pyrazolo-pyrimidine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
